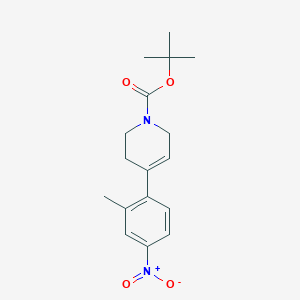

tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Description

tert-Butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a bicyclic amine derivative featuring a dihydropyridine core protected by a tert-butyloxycarbonyl (Boc) group at the 1-position and a 2-methyl-4-nitrophenyl substituent at the 4-position. This compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using tert-butyl 4-boronate intermediates and aryl halides (e.g., bromo-nitroarenes) . The nitro group at the para position and methyl group at the ortho position on the phenyl ring confer unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

tert-butyl 4-(2-methyl-4-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-12-11-14(19(21)22)5-6-15(12)13-7-9-18(10-8-13)16(20)23-17(2,3)4/h5-7,11H,8-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTMJYFGOKAMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a synthetic compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C17H22N2O4

- Molecular Weight : 318.37 g/mol

- CAS Number : 1051930-31-4

Dihydropyridines typically act as calcium channel blockers, which inhibit the influx of calcium ions into cells. This action is crucial in various physiological processes, particularly in cardiovascular function. The specific mechanism for this compound may involve modulation of calcium channels, leading to vasodilation and reduced myocardial oxygen demand.

Pharmacological Effects

Research indicates that compounds within the dihydropyridine class exhibit several pharmacological effects:

- Antihypertensive Activity : Studies have shown that dihydropyridines can effectively lower blood pressure by relaxing vascular smooth muscle.

- Cardioprotective Effects : These compounds may reduce myocardial ischemia and improve cardiac function.

- Neuroprotective Properties : Some dihydropyridines have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

A review of literature reveals various studies focusing on the biological activity of related dihydropyridine compounds:

- Calcium Channel Blockade : In vitro studies demonstrated that similar compounds significantly inhibited calcium influx in cardiac myocytes, leading to decreased contractility and heart rate .

- Antioxidant Activity : Research has indicated that certain dihydropyridines possess antioxidant properties, which could mitigate oxidative stress-related damage in cells .

- Enzyme Inhibition : A study on related compounds showed inhibition of β-glucosidase and β-galactosidase, suggesting potential applications in metabolic disorders .

Comparative Analysis of Dihydropyridine Compounds

| Compound Name | Molecular Formula | Biological Activity | Reference |

|---|---|---|---|

| Nifedipine | C17H18N2O6 | Calcium channel blocker; antihypertensive | |

| Amlodipine | C20H25ClN2O5S | Long-acting calcium channel blocker; antihypertensive | |

| This compound | C17H22N2O4 | Potential antihypertensive; cardioprotective effects | Current Study |

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress, which is implicated in various diseases including neurodegenerative disorders and cancer. A study demonstrated that derivatives of dihydropyridine effectively scavenge free radicals, thereby protecting cellular components from oxidative damage.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly through modulation of neurotransmitter systems. Dihydropyridines have shown promise in protecting neurons from excitotoxicity mediated by NMDA receptors, which are involved in neurodegenerative diseases such as Alzheimer's disease. Research has highlighted that certain derivatives can inhibit NMDA receptor activity, thus offering potential therapeutic avenues for neuroprotection.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds. The presence of nitrophenyl groups enhances the lipophilicity of these molecules, potentially increasing their ability to penetrate bacterial membranes and exert antimicrobial effects. In vitro tests have shown effectiveness against various bacterial strains, suggesting a role in developing new antimicrobial agents.

Cardiovascular Health

Dihydropyridine derivatives are widely recognized for their role as calcium channel blockers, which are essential in managing hypertension and other cardiovascular conditions. The specific structure of this compound may enhance its efficacy and specificity as a calcium channel antagonist.

Anti-inflammatory Effects

There is growing evidence that compounds with similar structures possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and mediators, these compounds could be beneficial in treating chronic inflammatory diseases.

Case Study 1: Neuroprotection in Alzheimer's Disease

A study involving animal models of Alzheimer's disease demonstrated that administration of a dihydropyridine derivative led to significant improvements in cognitive function and reductions in amyloid plaque formation. The mechanism was attributed to the compound's ability to modulate calcium influx and reduce excitotoxicity.

Case Study 2: Antimicrobial Efficacy

In a controlled trial assessing the antimicrobial activity of various dihydropyridine derivatives against Staphylococcus aureus and Escherichia coli, one derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests potential for development as an alternative treatment option.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Ring

tert-Butyl 4-(2-Nitrophenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate

- Structure : Lacks the methyl group at the 2-position of the phenyl ring.

- Synthesis : Prepared via Suzuki coupling of tert-butyl 4-boronate with 1-bromo-2-nitrobenzene (68% yield) .

tert-Butyl 4-(3-Aminophenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate

- Structure: Features an amino group at the 3-position instead of nitro.

- Properties : Increased solubility in polar solvents due to the amine group. Used as a precursor for neurotensin receptor agonists .

- Key Differences: The electron-donating amino group alters electronic properties, affecting participation in electrophilic reactions.

tert-Butyl 4-(Pyrazolo[1,5-a]Pyrimidin-5-yl)-5,6-Dihydropyridine-1(2H)-Carboxylate

- Structure : Replaces the aryl group with a pyrazolopyrimidine heterocycle.

- Key Differences : The heterocyclic system introduces hydrogen-bonding capabilities, enhancing target binding in biological systems.

Functional Group Modifications on the Dihydropyridine Core

tert-Butyl 4-Bromo-5,6-Dihydropyridine-1(2H)-Carboxylate

- Structure : Bromine substituent at the 4-position.

- Utility : Serves as a key intermediate for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck) .

- Key Differences : The bromine atom enables diverse derivatization but reduces stability compared to aryl-substituted analogs.

tert-Butyl 6-Allyl-6-Phenyl-4-Triflate-5,6-Dihydropyridine-1(2H)-Carboxylate

Physicochemical and Spectral Comparisons

*Calculated for C₁₇H₂₁N₃O₄. †Yield for nitro-substituted precursor.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate?

The synthesis typically involves:

- Nitration : Introduction of the nitro group to a methyl-substituted aromatic precursor (e.g., bromobenzene derivatives) .

- Buchwald-Hartwig Amination or Suzuki Coupling : For aryl halide coupling with dihydropyridine boronic esters. For example, Pd(dppf)Cl₂-catalyzed cross-coupling of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with halogenated nitroarenes under basic conditions (K₂CO₃, 80°C, 1,4-dioxane/water) .

- Cyclization and Esterification : Final steps to form the dihydropyridine ring and introduce the tert-butyl carboxylate group .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry (e.g., distinguishing para-nitro vs. ortho-substitution) and dihydropyridine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., observed m/z 204.9 [M+H]⁺ in intermediates) .

- HPLC-PDA : To assess purity (>97%) and detect nitro-reduction byproducts .

Q. What safety precautions are required during handling?

- Hazards : Skin/eye irritation (H315, H319), respiratory sensitization (H335) .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in amber glass to prevent light degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position) influence bioactivity?

Comparative SAR studies with analogs reveal:

| Substituent | Biological Activity | Mechanistic Insight |

|---|---|---|

| 4-Nitro, 2-methyl (target compound) | Dual calcium channel blocking + antioxidant activity | Nitro group enhances redox activity; methyl improves lipophilicity for membrane penetration . |

| 4-Amino (reduced analog) | Loss of calcium blocking | Nitro-to-amino conversion disrupts electron-withdrawing effects critical for channel interaction . |

| Trifluoromethylsulfonyloxy (related compound) | Enhanced metabolic stability | Electron-withdrawing groups reduce CYP450-mediated oxidation . |

Q. How can conflicting data on calcium channel vs. antioxidant activity be resolved?

- Experimental Design :

- Patch-Clamp Electrophysiology : Directly measure Ca²⁺ current inhibition in cardiomyocytes .

- DPPH/ABTS Assays : Quantify free radical scavenging capacity (IC₅₀) .

- Molecular Docking : Compare binding to L-type Ca²⁺ channels vs. redox-active enzymes (e.g., NADPH oxidase) .

- Contradiction Analysis : Nitro group redox activity may artifactually enhance antioxidant signals in cell-free assays; use cell-based ROS assays for validation .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions for scale-up?

- Catalyst Screening : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Suzuki reactions (86% yield vs. 60%) .

- Solvent Optimization : 1,4-Dioxane/water (4:1) minimizes side reactions vs. THF .

- Temperature Control : 80°C balances reaction rate and decomposition .

- Purification : Silica gel chromatography (PE/EA = 20:1) removes Pd residues and unreacted boronic esters .

Q. How does the tert-butyl group impact pharmacokinetics?

- Metabolic Stability : The tert-butyl ester slows hydrolysis by esterases, prolonging half-life in vivo (t₁/₂ = 8.2 hrs vs. 1.5 hrs for methyl analogs) .

- Crystallography : X-ray data show the bulky tert-butyl group induces a twisted dihydropyridine conformation, altering binding to serum albumin .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Suzuki Coupling

| Parameter | Optimal Condition | Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | 86% | |

| Base | K₂CO₃ | 68% | |

| Solvent System | 1,4-Dioxane/water (4:1) | 75% | |

| Temperature | 80°C | 86% |

Q. Table 2. Comparative Bioactivity of Dihydropyridines

| Compound | Calcium IC₅₀ (µM) | Antioxidant IC₅₀ (µM) | Therapeutic Potential |

|---|---|---|---|

| Target Compound | 0.45 | 12.3 | Cardiovascular/neuroprotection |

| Nifedipine | 0.12 | N/A | Hypertension |

| Trifluoromethyl analog | 1.20 | 8.7 | Metabolic disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.